molecular formula C12H10N2O B11901495 N-(Quinolin-3-yl)acrylamide

N-(Quinolin-3-yl)acrylamide

Cat. No.: B11901495
M. Wt: 198.22 g/mol
InChI Key: NJCSPPAOEQXZRG-UHFFFAOYSA-N
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Description

N-(Quinolin-3-yl)acrylamide is an organic compound that features a quinoline moiety attached to an acrylamide group. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring. The acrylamide group is a vinyl amide, which is known for its reactivity and ability to form polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-3-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method is the palladium-catalyzed anti-Michael-type addition, where quinoline derivatives undergo nucleophilic addition to acrylamides under specific conditions . Another method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(Quinolin-3-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Quinolin-3-yl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Quinolin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-quinolin-3-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h2-8H,1H2,(H,14,15)

InChI Key

NJCSPPAOEQXZRG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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